Trachelosperoside B1
Description
Trachelosperoside B1 is a triterpenoid glycoside with the molecular formula C₃₆H₅₈O₁₂ and a molecular weight of 682.39 g/mol . It is structurally characterized by a pentacyclic triterpene core (ursane or oleanane type) linked to a glucose moiety. This compound has been isolated from multiple plant species, including Platycodon grandiflorum (balloon flower) , Combretum psidioides , and Rubus rosifolius (roseleaf raspberry) .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-18-8-11-35(30(45)48-29-26(43)25(42)24(41)21(15-37)47-29)13-12-32(3)19(27(35)34(18,5)46)6-7-22-31(2)14-20(40)28(44)36(16-38,17-39)23(31)9-10-33(22,32)4/h6,18,20-29,37-44,46H,7-17H2,1-5H3/t18-,20-,21-,22?,23?,24-,25+,26-,27-,28+,29+,31-,32-,33-,34-,35+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIEWYHDWMVSX-MCLQBMAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trachelosperoside B1 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The key steps include glycosylation reactions where the triterpenoid core is linked to a glucose moiety. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes such as chromatography. Advances in biotechnological methods, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency and sustainability of this compound .
Chemical Reactions Analysis
Types of Reactions: Trachelosperoside B1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s solubility and bioavailability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .
Major Products Formed:
Scientific Research Applications
Trachelosperoside B1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of triterpenoid glycosides.
Mechanism of Action
The mechanism of action of Trachelosperoside B1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . The glycoside moiety enhances its solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trachelosperoside B1 belongs to a broader class of triterpenoid glycosides. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings from Comparative Studies
Anti-Inflammatory Activity: this compound and 4-epi-nigaichigoside F1 both inhibit cyclooxygenase (COX) enzymes, but with differing selectivity. Unlike hyptatic acid, which shows significant cytotoxicity in colon cancer cells (HCT-116), this compound lacks comparable antiproliferative effects .
Structural Influences on Bioactivity: Glycosylation: The presence of a glucose moiety in this compound enhances solubility and membrane permeability compared to non-glycosylated analogues like arjunolic acid . Acetylation: Acetylated derivatives of this compound (e.g., from Combretum psidioides) exhibit altered pharmacokinetic properties, such as increased lipophilicity, which may improve blood-brain barrier penetration .
Species-Specific Variations: In Rubus rosifolius, this compound co-occurs with hyptatic acid and 19α-hydroxyasiatic acid, but its anti-inflammatory activity is less pronounced than these analogues . In Platycodon grandiflorum, this compound is a minor metabolite compared to flavonoid derivatives, suggesting its role may be secondary in plant defense mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
